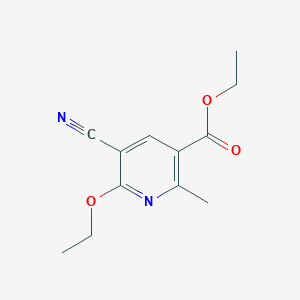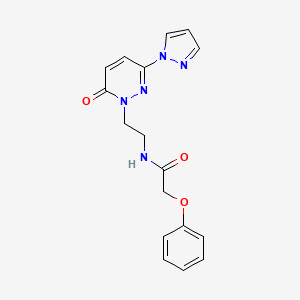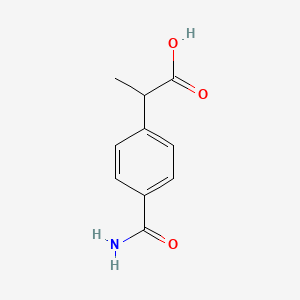
1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
説明
1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel Compounds
- The compound is used in the synthesis of various novel chemical entities. For instance, it has been utilized in the creation of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates with potential pharmacological properties (Khalifa, Al-Omar, & Nossier, 2017).
Spectroscopic and Elemental Analysis
- The compound serves as an intermediate in the development of chemical structures characterized by spectroscopic and elemental analysis. This includes the formation of novel pyrazolyl pharmacophore linked compounds (Khalifa, Al-Omar, & Nossier, 2017).
Crystal Structure Determination
- It plays a crucial role in crystallography studies. For example, the compound's derivatives have been synthesized and their crystal structures determined via X-ray diffraction methods, providing valuable insights into molecular geometry and bonding (Xu & Shi, 2011).
Application in Organic Light-Emitting Devices (OLEDs)
- Research has shown its utility in the field of materials science, particularly in the development of phosphorescent emitters for OLEDs. Such applications involve creating heteroleptic iridium complexes with this compound, leading to high photoluminescence quantum yields and efficient light emission (Kumar et al., 2017).
Antimicrobial and Antioxidant Properties
- Some derivatives of this compound have been explored for their potential antimicrobial and antioxidant properties, indicating its relevance in medicinal chemistry (Bhat et al., 2016).
作用機序
Target of Action
A structurally similar compound, 1-(2-chlorophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, is known to target camp-specific 3’,5’-cyclic phosphodiesterase 4b in humans . This enzyme plays a crucial role in intracellular signal transduction.
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They may interact with their targets, leading to changes in cellular functions.
Biochemical Pathways
Pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may influence pathways related to these diseases .
Result of Action
Pyrazole derivatives have shown potent antileishmanial and antimalarial activities, indicating they may have significant effects at the molecular and cellular levels .
Safety and Hazards
特性
IUPAC Name |
1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGKQCRYFHREOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)
![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)


![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)
